molecular formula C18H36O6 B035043 Dodecyl D-glucoside CAS No. 110615-47-9

Dodecyl D-glucoside

Cat. No.: B035043
CAS No.: 110615-47-9
M. Wt: 348.5 g/mol
InChI Key: PYIDGJJWBIBVIA-IHAUNJBESA-N
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Description

Lauryl glucoside is a non-ionic surfactant derived from natural sources such as corn glucose and coconut oil. It is widely used in personal care products due to its mildness and excellent foaming properties. Lauryl glucoside is biodegradable and considered environmentally friendly, making it a popular choice in formulations for sensitive skin and eco-friendly products .

Biochemical Analysis

Biochemical Properties

Dodecyl D-glucoside plays a crucial role in biochemical reactions, primarily as a solubilizing agent for membrane-bound proteins. It interacts with proteins such as G-protein-coupled receptors, facilitating their extraction and purification without denaturing them . The compound forms micelles in aqueous solutions, which encapsulate hydrophobic regions of proteins, thus maintaining their functional integrity. Additionally, this compound interacts with bovine serum albumin, quenching its intrinsic fluorescence .

Cellular Effects

This compound affects various cell types and cellular processes. It enhances the permeability of cell membranes, aiding in the delivery of drugs and other molecules into cells . This compound influences cell signaling pathways by modulating the activity of membrane-bound receptors and enzymes. It can also impact gene expression and cellular metabolism by altering the cellular environment and facilitating the uptake of specific molecules .

Molecular Mechanism

At the molecular level, this compound exerts its effects through interactions with lipid bilayers and membrane proteins. It integrates into the lipid bilayer, disrupting the membrane structure and increasing its fluidity . This disruption allows for the solubilization of membrane proteins, which can then be extracted and studied. The compound also forms micelles that encapsulate hydrophobic regions of proteins, preventing their aggregation and maintaining their native conformation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its effectiveness can decrease with prolonged storage or exposure to high temperatures . Over time, this compound may degrade, leading to a reduction in its ability to solubilize proteins. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of membrane permeability and protein solubilization .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance membrane permeability and facilitate drug delivery without causing significant toxicity . At high doses, this compound can be toxic, leading to cell lysis and other adverse effects. Threshold effects have been observed, where a certain concentration of the compound is required to achieve the desired solubilization of membrane proteins .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as lipases and glycosidases, influencing the breakdown and synthesis of lipids . The compound can also affect metabolic flux by altering the availability of specific metabolites and cofactors. Studies have shown that this compound can modulate the levels of certain metabolites, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via endocytosis or passive diffusion, depending on its concentration and the cellular environment . Once inside the cell, this compound can localize to various compartments, including the plasma membrane, endoplasmic reticulum, and Golgi apparatus . Its distribution is influenced by its interactions with specific binding proteins and transporters.

Subcellular Localization

This compound is primarily localized to the plasma membrane and other membrane-bound organelles. It can also be found in the cytoplasm, where it interacts with various proteins and enzymes . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. These interactions can affect the activity and function of this compound, particularly in terms of its ability to solubilize membrane proteins and modulate cellular processes .

Preparation Methods

Lauryl glucoside is synthesized through the reaction of glucose with lauryl alcohol. The process involves the use of acid or enzymatic catalysts to facilitate the glycosidic bond formation. Industrial production typically employs a direct method where glucose and lauryl alcohol are reacted under controlled conditions to achieve high yields and purity. The reaction is efficient, producing water as the only byproduct .

Chemical Reactions Analysis

Lauryl glucoside primarily undergoes reactions typical of glycosides and alcohols. It can participate in:

    Oxidation: Lauryl glucoside can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into simpler alcohols.

    Substitution: It can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .

Scientific Research Applications

Lauryl glucoside has a wide range of applications in scientific research:

Comparison with Similar Compounds

Lauryl glucoside is part of the alkyl polyglucoside family, which includes other compounds like:

Properties

IUPAC Name

(3R,4S,5S,6R)-2-dodecoxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O6/c1-2-3-4-5-6-7-8-9-10-11-12-23-18-17(22)16(21)15(20)14(13-19)24-18/h14-22H,2-13H2,1H3/t14-,15-,16+,17-,18?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYIDGJJWBIBVIA-IHAUNJBESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCOC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30893048
Record name Dodecyl D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30893048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27836-64-2, 110615-47-9
Record name Lauryl glucoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27836-64-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lauryl glucoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027836642
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Poly(laurylglucoside)-7
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110615479
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lauryl glucoside
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14746
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Dodecyl D-glucopyranoside
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URL https://comptox.epa.gov/dashboard/DTXSID30893048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dodecyl D-glucoside
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.244
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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